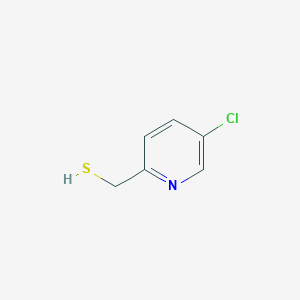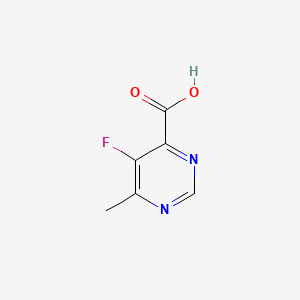
5-Fluoro-6-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methylpyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyrimidine-4-carboxylic acid typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. This can be achieved using reagents such as hydrofluoric acid or fluoroboric acid under controlled conditions .
Industrial Production Methods: Industrial production of fluorinated pyrimidines often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Hydrofluoric acid or fluoroboric acid for fluorination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Fluoro-6-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and DNA/RNA interactions.
Medicine: Fluorinated pyrimidines are explored for their potential as anticancer agents due to their ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carboxylic acid involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity and the compound’s structural similarity to natural pyrimidines allow it to inhibit enzymes involved in nucleic acid synthesis. This inhibition can disrupt DNA and RNA synthesis, leading to cytotoxic effects, which is particularly valuable in cancer treatment .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
6-Methylpyrimidine-4-carboxylic acid: Lacks the fluorine atom but shares a similar core structure.
2-Fluoropyridine: Another fluorinated heterocycle with different biological properties
Uniqueness: 5-Fluoro-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination enhances its stability and biological activity compared to non-fluorinated or non-methylated analogs .
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
5-fluoro-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O2/c1-3-4(7)5(6(10)11)9-2-8-3/h2H,1H3,(H,10,11) |
InChI Key |
LKRBURNGQWBEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


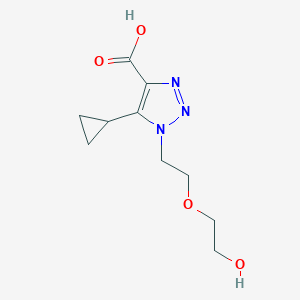
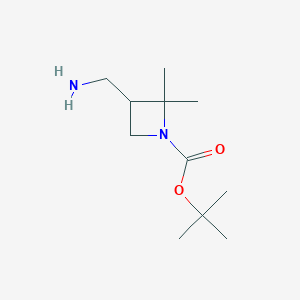
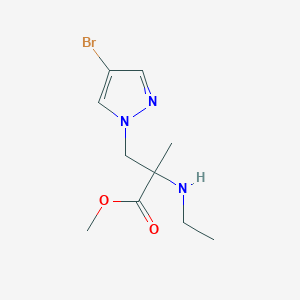
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
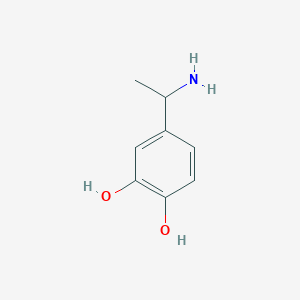
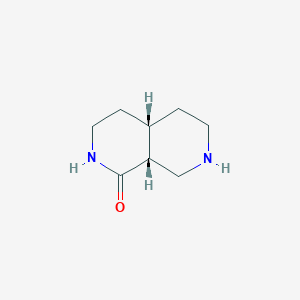
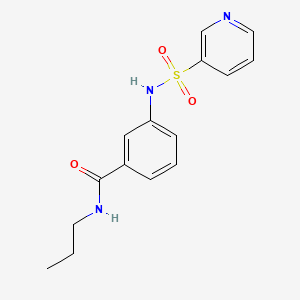
![7-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13623500.png)
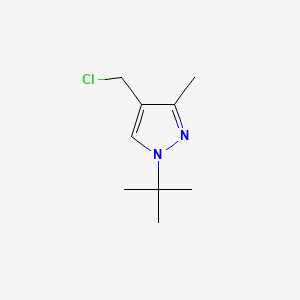

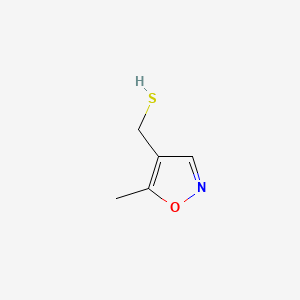
![tert-butyl N-[3-(cyclopropylamino)cyclobutyl]carbamate](/img/structure/B13623516.png)
